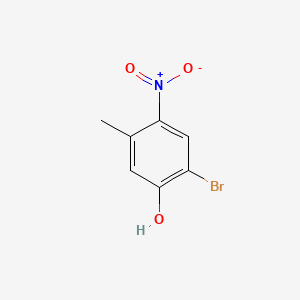

2-Bromo-5-methyl-4-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 . It is a light yellow to orange solid at room temperature .

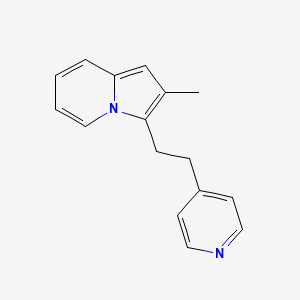

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methyl-4-nitrophenol consists of a phenol group with bromine, methyl, and nitro substituents . The InChI code for this compound is 1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-5-methyl-4-nitrophenol is a light yellow to orange solid . It has a molecular weight of 232.03 . The compound is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Measurement of Methylnitrophenol Concentrations

2-Methyl-4-nitrophenol, a compound similar to 2-Bromo-5-methyl-4-nitrophenol, is used as a target compound in the study on measurement of methylnitrophenol concentrations in the atmospheric particulate matter .

Determination of Monoaromatic Nitro Compounds

It is also used as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method .

Catalyst in Organic Reactions

Dyes in Microscopy

It is also used as a dye in microscopy.

Purification by Chromatography

The product of a reaction involving a similar compound, ‘5- (1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro’, was purified by chromatography on silica gel .

Catalytic Efficiency for 4-Nitrophenol

A series of nano-Pd 2D Co-MOF heterostructures were fabricated and filtered for optimal Co-MOF@Pd0.0012, which contain ultra-low Pd content (0.08 wt%) and recorded high catalytic efficiency for 4-nitrophenol .

Safety and Hazards

2-Bromo-5-methyl-4-nitrophenol is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

Wirkmechanismus

Target of Action

It is known that nitrophenols, in general, can interact with various biological targets, including proteins and enzymes, disrupting their normal function .

Mode of Action

2-Bromo-5-methyl-4-nitrophenol likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile, which could be a biological molecule in the body, attacks one of the aromatic-ring carbons of the compound, leading to the formation of a Meisenheimer complex . This complex is a negatively charged intermediate formed during the course of the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-methyl-4-nitrophenol. Factors such as temperature, pH, and the presence of other substances could affect its stability and reactivity . Moreover, the compound’s action and efficacy could be influenced by the specific biological environment in which it is present.

Eigenschaften

IUPAC Name |

2-bromo-5-methyl-4-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDDQHXDORNHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702740 |

Source

|

| Record name | 2-Bromo-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methyl-4-nitrophenol | |

CAS RN |

14401-60-6 |

Source

|

| Record name | 2-Bromo-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)

![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)